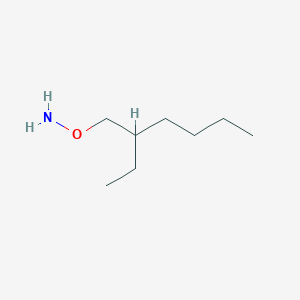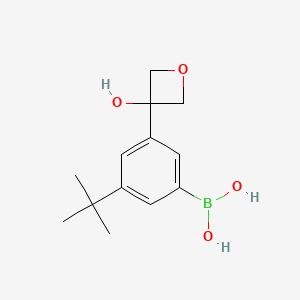
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one is a chemical compound with a complex structure that includes a dimethylaminoethyl group and two phenyl groups attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a ketone with a dimethylaminoethyl halide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The phenyl groups may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Sumatriptan: A compound with a similar dimethylaminoethyl group, used as an anti-migraine drug.
Almotriptan: Another triptan derivative with similar structural features.
Rizatriptan: Shares the dimethylaminoethyl group and is used for migraine treatment.
Uniqueness
3-(2-Dimethylaminoethyl)-3,5-diphenylpentan-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5441-27-0 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-3,5-diphenylpentan-2-one |
InChI |
InChI=1S/C21H27NO/c1-18(23)21(16-17-22(2)3,20-12-8-5-9-13-20)15-14-19-10-6-4-7-11-19/h4-13H,14-17H2,1-3H3 |
Clave InChI |
HIGLEGFIFRRHOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCC1=CC=CC=C1)(CCN(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
